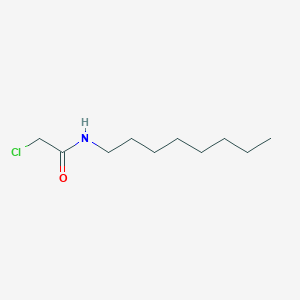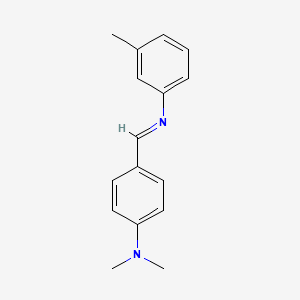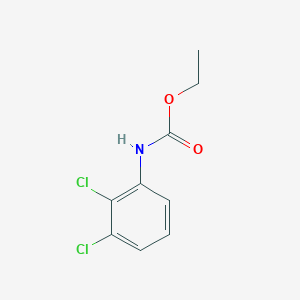![molecular formula C21H20N4O4S3 B11967299 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11967299.png)
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the benzylthio group, and subsequent acetylation and hydrazonation reactions.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic conditions.
Introduction of Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Acetylation and Hydrazonation: The final steps involve acetylation of the thiadiazole derivative followed by hydrazonation with hydrazine hydrate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like thiols or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols, amines, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Thiol or amine-substituted derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties. Thiadiazole derivatives have shown promising activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and benzylthio group play crucial roles in its biological activity. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division.
Disrupting Cell Membranes: The benzylthio group can interact with cell membranes, leading to increased permeability and cell death.
Inducing Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can be compared with other thiadiazole derivatives to highlight its uniqueness:
-
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
- 4-[(E)-({[4-(benzyloxy)phenoxy]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
- 4-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
-
Uniqueness
- The presence of both the benzylthio and hydrazono groups in the same molecule provides a unique combination of biological activities.
- The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
- Its potential applications in multiple scientific fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
特性
分子式 |
C21H20N4O4S3 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
[4-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C21H20N4O4S3/c1-14(26)29-17-9-8-16(10-18(17)28-2)11-22-23-19(27)13-31-21-25-24-20(32-21)30-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+ |
InChIキー |
NDVDBJFWYZRAPO-SSDVNMTOSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)



![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)

![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)

